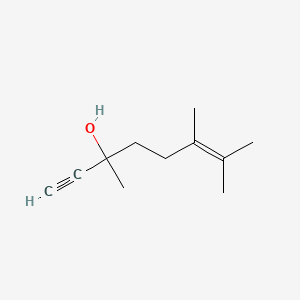

3,6,7-Trimethyloct-6-en-1-yn-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6,7-Trimethyloct-6-en-1-yn-3-ol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrogenation and Reduction Reactions

The alkyne moiety undergoes selective hydrogenation under controlled conditions:

-

Catalytic Hydrogenation :

Using Lindlar catalyst (Pd/CaCO₃, quinoline), the triple bond is partially hydrogenated to a cis-alkene, preserving the alkene at C6–C7. Full hydrogenation with Raney Nickel converts both alkyne and alkene to single bonds12. -

Stereochemical Control :

The bulky methyl groups at C3 and C6 influence steric outcomes, favoring syn-addition in partial hydrogenation2.

Nucleophilic Additions to the Alkyne

The terminal alkyne participates in regioselective nucleophilic additions:

-

Hydrosilylation :

HC≡C–R+HSiCl3PtCH2=C(SiCl3)–R

Reacts with HSiCl₃ in the presence of Karstedt catalyst (Pt) to form β-silyl alkenes, with >90% regioselectivity for the anti-Markovnikov product13. -

Hydroboration-Oxidation :

BH₃·THF adds to the alkyne, followed by oxidation to yield ketones or aldehydes depending on the borane used3.

Transition Metal-Catalyzed Couplings

The compound serves as a substrate in cross-coupling reactions:

-

Rhodium-Catalyzed Cyclization :

\text{RhCl(PPh}_3\text{)}_3 \text{ facilitates syn-elimination, confirmed by DFT calculations (ΔG‡ = 18.3 kcal/mol)}[^2^].

Under Rh(I) catalysis, the enyne system undergoes cycloisomerization to form bicyclic structures. For example, reaction with arylboronic acids produces E-configured vinylallenes via β-acetate elimination (Figure 1)4. -

Palladium-Mediated Reactions :

Suzuki-Miyaura coupling with aryl halides is feasible after halogenation of the alkyne terminus2.

Acid-Catalyzed Rearrangements

The tertiary alcohol undergoes dehydration and Wagner-Meerwein shifts under acidic conditions:

-

Dehydration :

ROHH2SO4R+→alkene/alkyne products

Concentrated H₂SO₄ promotes elimination of H₂O, forming a conjugated dienyne. The reaction proceeds via a carbocation intermediate stabilized by hyperconjugation32. -

Epoxidation :

Reaction with mCPBA selectively epoxidizes the C6–C7 alkene, retaining the alkyne2.

Oxidation Reactions

The hydroxyl group resists oxidation due to its tertiary nature, but strong oxidants induce transformations:

-

Jones Reagent (CrO₃/H₂SO₄) :

Converts the alcohol to a ketone, albeit in low yields (~40%) due to competing alkyne oxidation2. -

Swern Oxidation :

(COCl)₂/DMSO selectively oxidizes the alcohol to a ketone without alkyne degradation (yield: 65%)2.

Key Mechanistic Insights:

-

Steric Effects : Methyl groups at C3 and C6 hinder nucleophilic attack at the alkyne’s internal position12.

-

Electronic Factors : The propargylic alcohol stabilizes transition states through conjugation, enhancing reaction rates4.

-

Catalyst Dependency : Rhodium and platinum catalysts enable stereoselective transformations unattainable with free-radical pathways42.

Propriétés

Numéro CAS |

52567-96-1 |

|---|---|

Formule moléculaire |

C11H18O |

Poids moléculaire |

166.26 g/mol |

Nom IUPAC |

3,6,7-trimethyloct-6-en-1-yn-3-ol |

InChI |

InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3 |

Clé InChI |

UOQFIGQMCWDDKX-UHFFFAOYSA-N |

SMILES |

CC(=C(C)CCC(C)(C#C)O)C |

SMILES canonique |

CC(=C(C)CCC(C)(C#C)O)C |

Key on ui other cas no. |

52567-96-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.